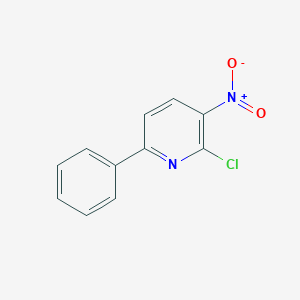![molecular formula C30H29N3O4 B187358 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide CAS No. 345244-55-5](/img/structure/B187358.png)
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide, also known as MNBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has been studied for its potential use in various scientific fields, including medicinal chemistry, drug discovery, and biological research. 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has been shown to have antioxidant properties, which may contribute to its beneficial effects on cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide in laboratory experiments is its potent biological activity, which allows for the investigation of its mechanism of action and potential therapeutic applications. However, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has also been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings. Additionally, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has not yet been extensively studied in humans, and further research is needed to determine its safety and efficacy in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide. One area of interest is the development of 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide-based drugs for the treatment of inflammatory conditions, such as arthritis. Additionally, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide may have potential as an anticancer agent, and further studies are needed to explore its efficacy and safety in this context. Finally, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide may have applications in other areas of biological research, such as the study of cell signaling and proliferation.
Synthesemethoden
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide can be synthesized using a multi-step process involving several chemical reactions. The initial step involves the condensation of 4-methoxybenzoyl chloride and 3-methyl-1-naphthylamine, followed by the addition of 3-methyl-2-oxobutanoyl chloride. The resulting product is then treated with ammonium hydroxide to yield 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide.
Eigenschaften
CAS-Nummer |
345244-55-5 |
|---|---|
Produktname |
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide |
Molekularformel |
C30H29N3O4 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C30H29N3O4/c1-19(2)27(30(36)32-25-14-8-10-20-9-4-5-11-23(20)25)33-29(35)24-12-6-7-13-26(24)31-28(34)21-15-17-22(37-3)18-16-21/h4-19,27H,1-3H3,(H,31,34)(H,32,36)(H,33,35) |
InChI-Schlüssel |
KMEHYTXHDRXZQE-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(C)C(C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)








